molecular formula C11H17NO3S B14401602 5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide CAS No. 88085-81-8

5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B14401602
CAS No.: 88085-81-8
M. Wt: 243.32 g/mol
InChI Key: CHKUXSVULDNXBM-UHFFFAOYSA-N
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Description

5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes a butan-2-yl group, a methoxy group, and a benzene ring attached to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide typically involves the following steps:

    Formation of the Benzene Ring: The benzene ring is first functionalized with a methoxy group at the 2-position.

    Introduction of the Butan-2-yl Group: The butan-2-yl group is introduced through a Friedel-Crafts alkylation reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and butan-2-yl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Butan-2-yl)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    Butabarbital: Contains a butan-2-yl group but has a different core structure and pharmacological properties.

Uniqueness

5-(Butan-2-yl)-2-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

88085-81-8

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

5-butan-2-yl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-4-8(2)9-5-6-10(15-3)11(7-9)16(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14)

InChI Key

CHKUXSVULDNXBM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N

Origin of Product

United States

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